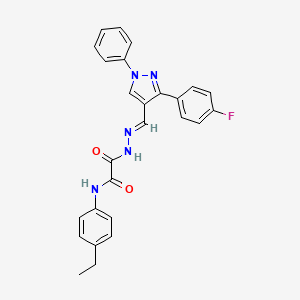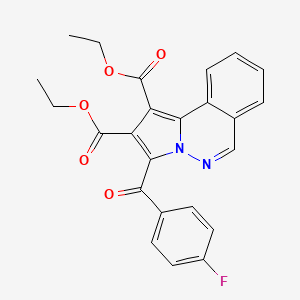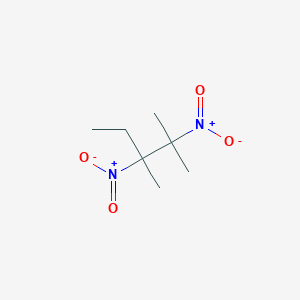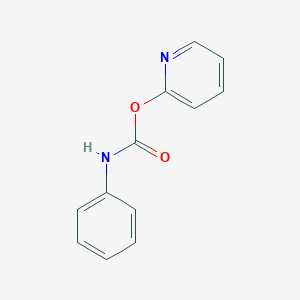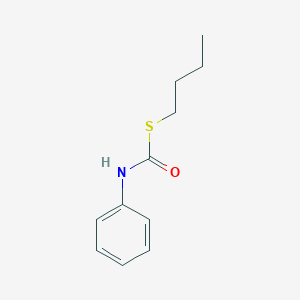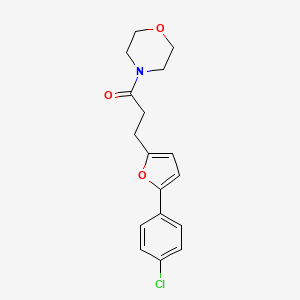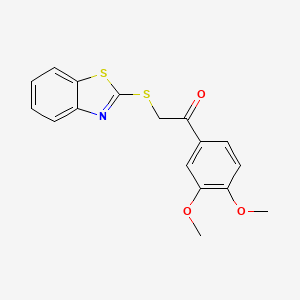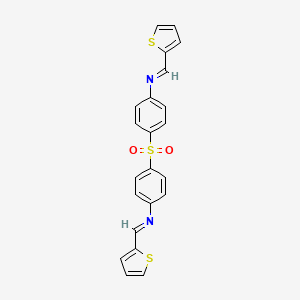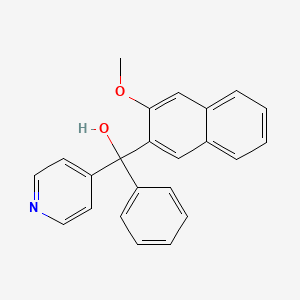
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene backbone with methoxy, phenyl, and pyridyl substituents, making it a unique molecule for study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol typically involves multi-step organic reactions. The starting materials might include naphthalene derivatives, phenyl compounds, and pyridine derivatives. Common synthetic routes could involve:
Friedel-Crafts Alkylation: This reaction could be used to introduce the phenyl group onto the naphthalene ring.
Methoxylation: Introduction of the methoxy group might be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Pyridyl Substitution: The pyridyl group could be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce more saturated derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules, or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
類似化合物との比較
Similar Compounds
2-Methoxy-1-naphthaldehyde: A simpler naphthalene derivative with a methoxy group.
4-Phenylpyridine: A compound with a phenyl group attached to a pyridine ring.
1-Phenyl-2-naphthol: A naphthalene derivative with a phenyl group and a hydroxyl group.
Uniqueness
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol is unique due to its combination of functional groups and the specific positions of these groups on the naphthalene backbone. This unique structure could confer specific chemical and biological properties not found in similar compounds.
特性
CAS番号 |
50389-61-2 |
|---|---|
分子式 |
C23H19NO2 |
分子量 |
341.4 g/mol |
IUPAC名 |
(3-methoxynaphthalen-2-yl)-phenyl-pyridin-4-ylmethanol |
InChI |
InChI=1S/C23H19NO2/c1-26-22-16-18-8-6-5-7-17(18)15-21(22)23(25,19-9-3-2-4-10-19)20-11-13-24-14-12-20/h2-16,25H,1H3 |
InChIキー |
GZPDPLBUKJNHQJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)(C4=CC=NC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)

![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
